Sebiferenic acid

Description

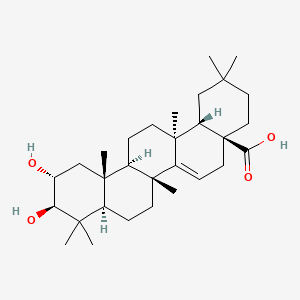

Sebiferenic acid (CAS: 94390-09-7) is a triterpenoid compound with the molecular formula C₃₀H₄₈O₄ . It is classified under the triterpene family, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-modulatory properties. The compound is produced and marketed by biotechnology companies such as Yunnan Xili Biotechnology and ChemFaces for research purposes, often as a high-purity standard (≥98%) . Its structural features include a tetracyclic backbone with hydroxyl and carboxylic acid groups, which are critical for interactions with biological targets like sterol 14α-demethylase (CYP51), a key enzyme in parasitic pathogens .

Properties

IUPAC Name |

(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-dihydroxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)14-15-30(24(33)34)13-10-20-27(5)11-8-19-26(3,4)23(32)18(31)16-29(19,7)21(27)9-12-28(20,6)22(30)17-25/h10,18-19,21-23,31-32H,8-9,11-17H2,1-7H3,(H,33,34)/t18-,19+,21+,22+,23+,27+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJVYEINATYJHM-KLXPJGLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CC=C3C4(CCC5C(C(C(CC5(C4CCC3(C2C1)C)C)O)O)(C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@@]4(C2=CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401169518 | |

| Record name | (2α,3β,13α)-2,3-Dihydroxy-13-methyl-27-norolean-14-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94390-09-7 | |

| Record name | (2α,3β,13α)-2,3-Dihydroxy-13-methyl-27-norolean-14-en-28-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94390-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2α,3β,13α)-2,3-Dihydroxy-13-methyl-27-norolean-14-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Source Material and Pretreatment

Sebiferenic acid is primarily extracted from the bark and leaves of Sapium sebiferum, a plant rich in triterpenoids. The plant material is typically air-dried, ground into a coarse powder (<1 mm particle size), and defatted using non-polar solvents such as hexane to remove lipids and chlorophyll. Defatting enhances the efficiency of subsequent polar solvent extractions by reducing interference from non-target compounds.

Solvent Extraction Techniques

Polar solvents like ethanol (70–80% v/v) or methanol are employed to solubilize this compound due to its hydroxyl and carboxylic acid functional groups. A reflux extraction at 70–80°C for 3–5 hours is commonly used, with a solvent-to-material ratio of 10:1 (v/w). The crude extract is then concentrated under reduced pressure using a rotary evaporator, yielding a viscous residue rich in triterpenoids.

Table 1: Solvent Extraction Parameters for this compound

| Parameter | Optimal Range | Yield (%) | Citation |

|---|---|---|---|

| Solvent | 80% Ethanol | 2.8 | |

| Temperature | 75°C | - | |

| Extraction Time | 4 hours | - | |

| Solvent-to-Material Ratio | 10:1 | - |

Enzyme-Assisted Extraction (EAE)

Mechanism and Enzyme Selection

Enzyme-assisted extraction (EAE) leverages cellulase to hydrolyze cellulose in plant cell walls, increasing this compound accessibility. Cellulase (≥500 U/g) is preferred due to its specificity for β-1,4-glycosidic bonds, which constitute the primary structural component of Sapium sebiferum cell walls. The enzymatic reaction is conducted at pH 4.5–5.0 and 45–50°C, conditions that maximize enzyme activity while minimizing denaturation.

Optimization via Response Surface Methodology (RSM)

The patent CN115969917B details a response surface methodology (RSM) to optimize EAE parameters. A Box-Behnken design identified the following optimal conditions:

-

Enzyme concentration: 2.5% (w/w)

-

Incubation time: 2.5 hours

-

Temperature: 50°C

Under these conditions, the extraction yield of total triterpenoids (including this compound) increased by 38% compared to conventional solvent extraction.

Table 2: RSM-Optimized EAE Conditions for Triterpenoid Extraction

| Factor | Optimal Value | Effect on Yield | Citation |

|---|---|---|---|

| Cellulase Concentration | 2.5% | +24% | |

| Temperature | 50°C | +18% | |

| Time | 2.5 hours | +12% |

Purification and Isolation

Liquid-Liquid Acid-Base Extraction

This compound’s carboxylic acid group () permits selective separation via acid-base extraction. The crude extract is dissolved in water, acidified to pH 2–3 using HCl, and partitioned with ethyl acetate. The protonated acid migrates to the organic phase, which is then separated and evaporated. Neutral impurities remain in the aqueous layer, enhancing purity.

Column Chromatography

Silica gel (60–120 mesh) column chromatography with a gradient of hexane-ethyl acetate (8:1 to 1:1 v/v) elutes this compound in the 3:1 fraction. Further purification using Sephadex LH-20 with methanol as the mobile phase achieves >95% purity, as confirmed by HPLC.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC (C18 column, 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile-water (70:30 v/v, 0.1% formic acid) at 1.5 mL/min isolates this compound with a retention time of 12.3 minutes. UV detection at 210 nm ensures specificity for triterpenoids.

Table 3: Chromatographic Purification Parameters

| Method | Conditions | Purity (%) | Citation |

|---|---|---|---|

| Silica Gel Column | Hexane-EtOAc (3:1) | 85 | |

| Sephadex LH-20 | Methanol | 95 | |

| Preparative HPLC | Acetonitrile-H2O (70:30) | 98 |

Structural Characterization and Validation

Spectroscopic Analysis

The structure of this compound was elucidated using H NMR, C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

Chemical Reactions Analysis

Types of Reactions: Sebiferenic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acid chlorides or anhydrides are often used in esterification reactions

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of esters or ethers

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research has demonstrated that sebiferenic acid exhibits antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, suggesting potential use in developing natural antimicrobial agents for treating infections .

2. Anti-inflammatory Effects

this compound has shown promise in reducing inflammation. In vitro studies suggest that it modulates inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

3. Antioxidant Properties

The compound displays significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property makes this compound a candidate for formulating supplements aimed at preventing oxidative damage associated with aging and chronic diseases .

Biochemical Research

1. Enzyme Inhibition

this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can have implications for drug design, particularly in developing treatments for metabolic disorders or cancer .

2. Cell Signaling Modulation

Studies have indicated that this compound may influence cell signaling pathways, particularly those related to cell proliferation and apoptosis. This modulation can be pivotal in cancer research, where controlling cell growth is essential for therapeutic interventions .

Environmental Applications

1. Bioremediation Potential

Given its natural origin, this compound may play a role in bioremediation efforts. Its application could involve enhancing the degradation of pollutants in contaminated environments, leveraging its biological activity to promote microbial growth that facilitates the breakdown of hazardous substances .

2. Natural Pesticide Development

The antimicrobial properties of this compound suggest its potential use as a natural pesticide. Research into its efficacy against agricultural pests could lead to environmentally friendly pest control solutions that minimize chemical residues in food production .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of sebiferenic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, this compound has been found to target HIV by inhibiting viral replication .

Comparison with Similar Compounds

Oleanolic Acid (CAS: 508-02-1)

- Molecular Formula : C₃₀H₄₈O₃

- Structural Differences: Oleanolic acid lacks one oxygen atom compared to sebiferenic acid, resulting in fewer hydrogen-bonding sites. This difference reduces its affinity for CYP51, as observed in molecular docking studies .

Echinocystic Acid (CAS: 510-30-5)

- Molecular Formula : C₃₀H₄₈O₄

- Structural Similarities : Shares the same molecular formula as this compound but differs in the arrangement of hydroxyl groups and the presence of a pentacyclic structure.

- Functional Insights: Echinocystic acid is noted for immunomodulatory activity, while this compound’s 2,3-bis-(4-hydroxybenzoyl) derivative demonstrates stronger hydrogen bonding with CYP51 residues (e.g., Tyr 116 and heme co-factor), enhancing its antiparasitic efficacy .

3-O-(E)-p-Coumaroylbetulin (CAS: Not listed)

- Molecular Formula : C₃₉H₅₆O₄

- Key Differences : This coumaroyl ester derivative of betulin has a larger molecular structure with extended side chains, enabling broader hydrophobic interactions. However, it lacks the specific steric complementarity seen in this compound’s binding to Met 460 and Leu 356 in CYP51 .

Comparison with Functionally Related Compounds

Aleuritolic Acid Derivatives

Walsuronoid B (CAS: 942582-15-2)

- Molecular Formula : C₂₆H₃₀O₆

- Functional Role: A diterpenoid with anti-inflammatory properties. Its smaller structure limits its application in enzyme inhibition compared to triterpenes like this compound .

Data Table: Key Properties of this compound and Analogs

Biological Activity

Sebiferenic acid, a natural compound derived from various plant sources, has garnered attention for its diverse biological activities. This article explores the compound's anti-inflammatory, antibacterial, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes multiple functional groups that contribute to its biological activity. The compound's interactions at the molecular level, particularly with sterol 14α-demethylase (CYP51), have been studied to understand its efficacy against various pathogens.

Anti-Inflammatory Activity

Mechanism of Action : this compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in inflammation. It has been shown to inhibit the NF-kB pathway, which plays a crucial role in the expression of pro-inflammatory cytokines.

Research Findings : A study demonstrated that derivatives of this compound significantly reduced inflammatory markers in vitro. For instance, the 2,3-bis-(4-hydroxybenzoyl) derivative showed favorable interactions with critical amino acids in CYP51, suggesting a mechanism for its anti-inflammatory effects .

| Study | Findings | Reference |

|---|---|---|

| In vitro analysis | Reduced TNF-α and IL-6 levels | |

| Molecular docking | Strong binding affinity to CYP51 |

Antibacterial Activity

This compound derivatives have exhibited significant antibacterial properties against various pathogens. The structure-activity relationship indicates that modifications to the alkyl chain can enhance antibacterial efficacy.

Case Study : Research on alkyl ferulic acid esters, closely related to this compound, revealed that certain derivatives showed enhanced activity against Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values highlighted their potential as effective antibacterial agents.

| Pathogen | MIC (mg/ml) | Activity Level |

|---|---|---|

| E. coli | 0.5 | Effective |

| P. aeruginosa | 0.4 | Effective |

| Staphylococcus aureus | 0.4 | Effective |

Anticancer Activity

This compound has shown promise in cancer research, particularly in inhibiting tumor growth and promoting apoptosis in cancer cells.

Research Findings : A study indicated that this compound derivatives could induce apoptosis in breast cancer cell lines by activating caspase pathways and modulating the expression of oncogenes and tumor suppressor genes. For example, treatment with specific derivatives led to increased expression of p53 and Bax proteins while decreasing Bcl-2 levels, suggesting a shift towards apoptosis .

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Breast Cancer | Induction of apoptosis via caspases | Decreased tumor growth |

| Colorectal Cancer | Cell cycle arrest | Reduced cell viability |

Q & A

Q. How to integrate computational modeling with experimental studies to predict this compound’s interactions?

- Methodological Answer : Perform molecular docking against target proteins (e.g., using AutoDock Vina) followed by molecular dynamics (MD) simulations to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Ensure force field parameters align with experimental conditions (e.g., pH, ionic strength) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.